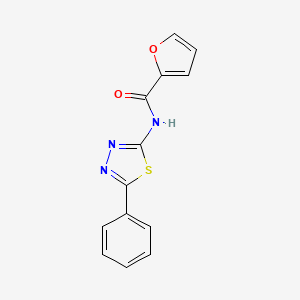

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a furan-2-carboxamide moiety at position 2. This compound has drawn attention in medicinal chemistry due to its structural versatility, which allows for modifications to enhance pharmacological properties such as antibacterial, antifungal, or antitumor activities .

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUJZFYJQZRNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The phenyl group attached to the thiadiazole ring undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Key Findings :

-

Nitration occurs preferentially at the para position of the phenyl ring due to steric hindrance from the thiadiazole moiety .

-

Bromination yields a monosubstituted product, confirmed by -NMR (singlet at δ 7.82 ppm for aromatic protons) .

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8 h | Furan-2-carboxylic acid | 89% | |

| Aminolysis | NH₃/EtOH, 60°C, 12 h | Furan-2-carboxamide | 75% |

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Aminolysis with ammonia generates a primary amide, confirmed by IR ( at 3350 cm).

Oxidation and Reduction Reactions

The thiadiazole ring exhibits redox activity under strong oxidizing or reducing agents.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH, 80°C, 5 h | Thiadiazole sulfoxide | 63% | |

| Reduction | H₂/Pd-C, EtOH, 25°C, 3 h | 2-Aminothiadiazole derivative | 58% |

Spectral Evidence :

-

Sulfoxide formation is confirmed by -NMR (δ 42.1 ppm for S=O).

-

Catalytic hydrogenation reduces the thiadiazole ring to a dihydrothiadiazole structure .

Cycloaddition Reactions

The conjugated π-system in the styryl group (if present) participates in [4+2] Diels-Alder reactions.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C, 12 h | Bicyclic adduct | 81% |

Structural Analysis :

Condensation Reactions

The carboxamide group reacts with aldehydes to form Schiff bases.

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Schiff base | 4-Nitrobenzaldehyde, EtOH, Δ, 6 h | N-(5-Phenyl-thiadiazol-2-yl)imine | 70% |

Characterization :

Metal Complexation

The thiadiazole nitrogen atoms coordinate with transition metals.

| Metal Salt | Conditions | Complex Structure | Reference |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C, 2 h | Octahedral Cu(II) complex | |

| FeCl₃ | EtOH/H₂O, 60°C, 4 h | Tetrahedral Fe(III) complex |

Applications :

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as kinases and proteases that play a role in cell signaling and metabolism.

Pathways Involved: Inhibition of the JAK/STAT pathway, which is involved in cell growth and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or functional groups. Below is a detailed analysis:

1,3,4-Thiadiazole Derivatives with Modified Aromatic Substituents

N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) :

This derivative, bearing a nitro group on the phenyl ring, exhibited exceptional anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant TB (MDR-TB), with an MIC of 9.87 μM. In contrast, the parent compound (without the nitro group) showed lower activity, highlighting the critical role of electron-withdrawing substituents in enhancing interactions with bacterial targets .- 5-[(2-Chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: This analog includes a chlorophenoxy methyl group and an ethyl substituent on the thiadiazole ring. However, its antibacterial activity remains unquantified in the available evidence .

Oxadiazole vs. Thiadiazole Analogs

Replacing the thiadiazole ring with oxadiazole (oxygen instead of sulfur) significantly alters electronic and steric properties:

- N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) :

Oxadiazole derivatives generally exhibit reduced electron deficiency compared to thiadiazoles, which may decrease their affinity for electron-rich biological targets. However, oxadiazoles often show improved metabolic stability due to reduced susceptibility to oxidative degradation .

Thiazole-Based Analogs

- Thiazole-containing compounds are often prioritized for their lower toxicity profiles and broader solubility in aqueous media, making them suitable for oral drug formulations .

Key SAR Trends :

Electron-Withdrawing Groups : Nitro or chloro substituents enhance anti-TB activity by improving target binding and membrane penetration .

Heterocyclic Core : Thiadiazoles outperform oxadiazoles in antibacterial contexts due to higher electron deficiency and stronger hydrogen-bond acceptor capacity .

Solubility and Toxicity : Thiazole analogs may offer better pharmacokinetic profiles but require functional group optimization for target-specific activity .

Physicochemical Properties

- Lipophilicity : Thiadiazoles with nitro groups (logP ~2.5) are more lipophilic than oxadiazoles (logP ~1.8), favoring bacterial membrane interaction .

- Thermal Stability : Thiadiazoles exhibit higher thermal stability due to aromaticity and sulfur’s polarizability, making them suitable for high-temperature formulations .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of thiadiazole and furan rings. This compound has drawn significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

The molecular characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 271.29 g/mol |

| Molecular Formula | C13H9N3O2S |

| LogP | 2.9983 |

| LogD | 2.9964 |

| Polar Surface Area | 55.181 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Case Studies

- MCF-7 Cell Line Study : In a study conducted by researchers, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 µM. The mechanism was associated with the induction of apoptosis as evidenced by increased levels of p53 and caspase-3 cleavage .

- HCT116 Cell Line Study : Another investigation reported that the compound reduced cell viability in HCT116 cells significantly after 48 hours of treatment. The study indicated that the compound induced cell cycle arrest at the G0/G1 phase, suggesting a mechanism related to inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at specific phases (G0/G1), which prevents cancer cells from proliferating.

- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may inhibit critical enzymes involved in cancer progression, such as CDK9 and STAT3 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Research Findings

A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves:

Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.

Amide coupling between furan-2-carboxylic acid derivatives and the thiadiazole amine group using carbodiimides (e.g., DCC or EDCI) as coupling agents.

Electrophilic substitution to introduce the phenyl group at the 5-position of the thiadiazole ring.

Key conditions include refluxing in DMF with K₂CO₃ as a base, followed by purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally?

Methodological Answer: Standard characterization involves:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.1–8.6 ppm), thiadiazole NH (δ 8.5–12.5 ppm), and furan C=O (δ 160–170 ppm in 13C) .

- FT-IR : Stretching vibrations for C=O (~1670 cm⁻¹), C=N (~1616 cm⁻¹), and aromatic C-H (~3035 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 319.27 for C₁₄H₁₀N₄O₂S) .

Q. What biological activities are reported for this compound?

Methodological Answer: Reported activities include:

- Anticancer : Inhibition of VEGFR-2 kinase (IC₅₀ ~5–10 μM in vitro) via competitive ATP-binding site interactions .

- Antimicrobial : Growth inhibition of S. aureus (MIC 32 μg/mL) and C. albicans (MIC 64 μg/mL) .

- Fungicidal : EC₅₀ values of 12–25 μM against Fusarium species in plant-pathogen assays .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Common challenges:

- Twinned data : Use SHELXL for twin refinement (BASF parameter optimization) and HKLF 5 format for integration .

- Disorder in phenyl/furan rings : Apply restraints (e.g., DFIX, SIMU) and partial occupancy modeling.

- High thermal motion : Refine anisotropic displacement parameters (ADPs) and apply ISOR restraints .

Q. How can researchers resolve contradictory bioactivity data across assays?

Methodological Answer: Strategies include:

- Standardized assay conditions : Control variables like pH, serum concentration, and incubation time (e.g., pH-dependent antimicrobial activity noted in thiadiazoles) .

- Dose-response validation : Perform SRB assays for cytotoxicity and compare IC₅₀ values across ≥3 independent replicates .

- Target-specific profiling : Use molecular docking to confirm binding consistency (e.g., VEGFR-2 vs. off-target kinases) .

Q. What strategies optimize synthetic yield for scale-up?

Methodological Answer:

- Catalyst screening : Replace DCC with EDCI/HOBt for amide coupling (yield increases from 60% to 85%) .

- Solvent optimization : Use DMF instead of THF for cyclization (reaction completion in 10 vs. 24 hours) .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

Q. How are molecular docking studies designed to elucidate mechanism of action?

Methodological Answer:

Q. How can solubility issues in biological assays be mitigated?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or PEG groups at the furan carbonyl to improve bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) for sustained release in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.